molecular formula C9H12Cl2N2O B014368 N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride CAS No. 94319-79-6

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Cat. No.: B014368
CAS No.: 94319-79-6
M. Wt: 235.11 g/mol
InChI Key: ARUMZUNJBHSOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development in MAO-B Research

Monoamine oxidases (MAOs) were first identified in 1928 by Mary Bernheim, who discovered tyramine oxidase in liver tissue. This laid the foundation for understanding MAO’s role in neurotransmitter catabolism. By the 1960s, MAO isoforms (MAO-A and MAO-B) were differentiated based on substrate specificity and inhibitor sensitivity. MAO-B, which preferentially degrades dopamine and β-phenethylamine, became a therapeutic target for Parkinson’s disease due to its role in dopamine depletion.

The development of N-(2-aminoethyl)-4-chlorobenzamide hydrochloride emerged in the 1980s as part of efforts to design reversible MAO-B inhibitors with fewer side effects than irreversible counterparts like selegiline. Its identification as a competitive, time-dependent inhibitor marked a shift toward safer pharmacological profiles.

Research Significance in Neurochemistry

MAO-B inhibition elevates synaptic dopamine levels, offering neuroprotective benefits in Parkinson’s disease. This compound achieves this through:

  • Reversible binding : Unlike irreversible inhibitors, it allows enzyme activity recovery post-dialysis.
  • Selectivity : Minimal interaction with MAO-A avoids dietary tyramine interactions (e.g., hypertensive crises).

In rodent models, the compound preserves 60% of striatal dopamine at 10 mg/kg and improves motor function in MPTP-induced Parkinsonian mice. Its structural analogs are being evaluated for Alzheimer’s disease due to dual MAO-B/acetylcholinesterase inhibition potential.

Evolution as a Research Tool in Enzyme Inhibition Studies

X-ray crystallography (1.7 Å resolution) reveals that this compound forms a covalent N(5)-flavin adduct with MAO-B’s FAD cofactor (Fig. 1). Key structural insights include:

Binding Feature Description
Chlorophenyl group Occupies hydrophobic substrate cavity, enhancing affinity.
Aminoethyl side chain Stabilizes via hydrogen bonding with Tyr-435 and Tyr-398.
Ile-199 "gate" dynamics Rotates to fuse entrance/substrate cavities, modulating inhibitor access.

Table 1 : Structural interactions of this compound with MAO-B.

Industrial synthesis routes prioritize scalability:

  • Acylation : β-phenethylamine reacts with acetic anhydride (yield: 95%).
  • Chlorosulfonation : Uses phosphorus pentachloride (PCl₅) to minimize chlorosulfonic acid waste.
  • Amination/Hydrolysis : Ammonia and NaOH yield the final product (overall yield: 75–83%).

Current Academic Research Landscape

Recent studies focus on:

  • Derivative optimization : 4-Fluoro analogs show 2-fold higher MAO-B affinity.
  • Antiparasitic activity : Derivatives inhibit Trypanosoma brucei (EC₅₀ = 0.001 μM).
  • Structural biology : Cryo-EM analyses of MAO-B-inhibitor complexes guide drug design.

Collaborative efforts between academia and industry aim to overcome blood-brain barrier limitations while maintaining selectivity. For example, lazabemide, a clinical analog, is in Phase II trials for Alzheimer’s disease.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O.ClH/c10-8-3-1-7(2-4-8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMZUNJBHSOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420645
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94319-79-6
Record name Benzamide, N-(2-aminoethyl)-4-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94319-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of ethylenediamine attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. Triethylamine is commonly employed as a base to scavenge HCl, ensuring the reaction proceeds efficiently. The general procedure involves:

  • Dissolving ethylenediamine in an anhydrous solvent such as chloroform or dichloromethane.

  • Slow addition of 4-chlorobenzoyl chloride at 0–5°C to minimize side reactions.

  • Stirring at room temperature for 18–24 hours to complete the amidation.

Key Reaction Parameters:

  • Molar Ratio: A 1:1 molar ratio of 4-chlorobenzoyl chloride to ethylenediamine is typical, though excess diamine (2:1) may improve yield.

  • Solvent: Dichloromethane or chloroform is preferred for their inertness and ability to dissolve both reactants.

  • Temperature: Reactions initiated at 0°C and gradually warmed to room temperature prevent exothermic side reactions.

Workup and Isolation

Post-reaction, the mixture is washed with saturated sodium bicarbonate to remove unreacted acyl chloride and triethylamine hydrochloride. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is often purified via recrystallization from ethanol/ether mixtures, yielding N-(2-aminoethyl)-4-chlorobenzamide as a free base.

Protected Intermediate Route via Acetylethylenediamine

To enhance reaction control and reduce side products, a protected intermediate strategy is employed. This method involves temporarily protecting the amine group of ethylenediamine before amidation.

Synthesis of N-(2-Acetylaminoethyl)-4-chlorobenzamide

  • Protection Step: Ethylenediamine is acetylated using acetic anhydride to form acetylethylenediamine.

  • Amidation: Acetylethylenediamine reacts with 4-chlorobenzoyl chloride in chloroform, catalyzed by triethylamine.

  • Deprotection: The acetyl group is hydrolyzed using hydrochloric acid under reflux conditions, yielding the primary amine.

Example Protocol (Patent US5238962):

  • Reactants: 4-Chlorobenzoyl chloride (1.3 mL, 0.01 mol), acetylethylenediamine (1.02 g, 0.01 mol), triethylamine (1.4 mL, 0.01 mol).

  • Conditions: Chloroform solvent, 0°C initial temperature, 15-minute reaction time.

  • Yield: 1.9 g of N-(2-acetylaminoethyl)-4-chlorobenzamide (m.p. 222–224°C).

Hydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid in ethanol, followed by recrystallization from ethanol/ether to obtain the hydrochloride salt.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Key adaptations include:

Continuous Flow Reactors

  • Advantages: Enhanced heat transfer and mixing efficiency, reduced reaction times.

  • Conditions: Reactants are pumped through a temperature-controlled reactor, enabling rapid amidation at elevated temperatures (40–60°C).

Purification Techniques

  • Recrystallization: Ethanol/ether mixtures yield high-purity hydrochloride salt (m.p. 211–213°C).

  • Column Chromatography: Silica gel with methanol/dichloromethane eluents resolves impurities in small-scale syntheses.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity
Direct Amidation4-Cl-benzoyl chloride, ethylenediamine0°C → rt, 18 h60–70%90–95%
Protected IntermediateAcetylethylenediamine, HClReflux, 22 h63%>98%
Industrial Continuous Flow4-Cl-benzoyl chloride, excess ethylenediamine40–60°C, 2 h85%95%

Key Findings:

  • The protected intermediate route achieves higher purity (>98%) but requires additional steps.

  • Industrial methods optimize yield (85%) through excess ethylenediamine and continuous processing.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Dichloromethane vs. Chloroform: Dichloromethane offers faster reaction rates due to higher polarity, but chloroform reduces emulsion formation during workup.

Temperature Control

  • Exothermic reactions necessitate gradual warming to prevent decomposition of the acyl chloride.

Side Reactions

  • Overtitration: Excess ethylenediamine can lead to bis-amide formation. Stoichiometric control is critical .

Scientific Research Applications

Inhibition of Monoamine Oxidase B (MAO-B)

One of the primary applications of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride is its role as a reversible inhibitor of monoamine oxidase B (MAO-B) . MAO-B is an enzyme responsible for the breakdown of dopamine, a neurotransmitter crucial for mood regulation and motor control. By inhibiting MAO-B, PAEBH can potentially increase dopamine levels in the brain, making it a candidate for treating conditions like Parkinson's disease and depression.

  • Mechanism : PAEBH acts as a competitive, time-dependent inhibitor of MAO-B, meaning it competes with natural substrates for binding to the enzyme and gradually inactivates it. However, this inhibition is reversible, allowing for the restoration of enzyme activity after treatment cessation .

Dopamine Transporter Inhibition

This compound has also been identified as a potent inhibitor of the dopamine uptake transporter (DAT) . This transporter is responsible for reabsorbing dopamine into neurons post-release.

  • Implications : Inhibition of DAT can lead to elevated dopamine levels in the synaptic cleft, potentially improving symptoms associated with neurodegenerative diseases and psychiatric disorders such as ADHD and schizophrenia .

Neurodegenerative Disease Treatment

Clinical studies have indicated that PAEBH may have beneficial effects on symptoms associated with chronic schizophrenia and other neurodegenerative disorders like Huntington's disease and multiple sclerosis. While it has not yet received FDA approval for human use, early clinical trials suggest it is safe for administration .

Mechanistic Studies

Research has shown that N-(2-aminoethyl)-4-chlorobenzamide interacts with various biological targets, which highlights its potential in modifying neurological activity:

  • A study demonstrated that PAEBH effectively inhibited dopamine uptake in rat striatal tissue, suggesting its relevance in enhancing dopaminergic signaling pathways .
  • Another investigation into analogues of this compound confirmed its competitive inhibition properties against MAO-B, reinforcing its potential therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound along with their biological activities:

Compound NameStructure TypeBiological Activity
4-ChlorobenzamideBenzamideModerate anti-inflammatory properties
N-(2-Aminoethyl)-3-chlorobenzamideBenzamideSelective MAO-B inhibitor
N-(2-Aminoethyl)-4-fluorobenzamideBenzamideDopamine transporter inhibitor
N-(2-Aminoethyl)-4-methoxybenzamideBenzamidePotential neuroprotective agent

This comparative analysis highlights the unique position of this compound as a dual-action compound targeting both MAO-B and DAT.

Future Directions and Research Opportunities

Given its dual inhibitory action on MAO-B and DAT, further research is warranted to explore:

  • The development of more potent and selective derivatives.
  • Long-term effects and safety profiles in larger clinical populations.
  • Potential combinations with other therapeutic agents to enhance efficacy in treating complex neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to bind to receptors or enzymes, potentially inhibiting their activity. The chloro group may enhance its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence physicochemical properties and biological activity. Key comparisons include:

Compound Name Substituent(s) on Benzamide Molecular Weight (g/mol) Biological Activity/Application Key Reference
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride 4-Cl 283.17 I2-site ligand activity
RO41-1049 5-(3-fluorophenyl)-4-thiazolecarboxamide 340.78 Not specified; structural analog
Compound 65 () 4-fluoro-2-(trifluoromethyl) 523.91 Trypanosoma brucei inhibitor
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 303.78 Fluorescence studies; no direct bioactivity reported

Key Observations :

  • The 4-chloro substituent in RO16-6491 is critical for I2-site binding, as halogenated aromatic rings often enhance receptor affinity .
  • Fluorine and trifluoromethyl groups (e.g., Compound 65) increase electronegativity and metabolic stability, making such derivatives potent antiparasitic agents .

Modifications in the Aminoethyl Side Chain

Alterations in the amine moiety impact lipophilicity and target interactions:

Compound Name Side Chain Structure Synthesis Yield Notable Features Key Reference
RO16-6491 2-Aminoethyl 53–92%* High purity HCl salt; used in neuropharmacology
N-(2-(Diethylamino)ethyl)-4-nitrobenzamide Diethylaminoethyl 75% Enhanced lipophilicity; CNS activity potential
N-(2-(Dimethylamino)ethyl)-4-ethoxybenzamide Dimethylaminoethyl 54–79%* Improved solubility; fluorobenzo[d]thiazolyl group for target specificity

*Yields vary based on synthesis protocols (e.g., Boc deprotection, HPLC purification) .

Key Observations :

  • The primary amine in RO16-6491 allows for hydrogen bonding, crucial for I2-site interactions .

Halogen and Functional Group Comparisons

Halogen type and placement dictate reactivity and binding:

Compound Name Halogen/Functional Group Key Property Application Key Reference
RO16-6491 4-Cl on benzamide High receptor specificity Neuropharmacology
N-(4-Bromobenzyl)-2-methyl-1-propanamine 4-Br on benzyl Increased molecular weight; halogen bonding Antimicrobial research
2-(Aminomethyl)-4-chloroaniline hydrochloride 4-Cl on aniline Enhanced antimicrobial activity Antibacterial agents

Key Observations :

  • Chlorine at the para position (RO16-6491) balances steric effects and electronic withdrawal, optimizing receptor binding .
  • Bromine (larger atomic radius) in N-(4-Bromobenzyl) derivatives may hinder binding pocket access compared to chlorine .

Biological Activity

N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride (N-(2-AECB)) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

N-(2-AECB) is characterized by the following molecular properties:

  • Molecular Formula : C9_{9}H10_{10}ClN2_{2}O
  • Molecular Weight : Approximately 199.634 g/mol
  • Structural Features : It contains a chlorobenzamide moiety and an aminoethyl side chain, which contribute to its biological activity.

The biological activity of N-(2-AECB) is primarily attributed to its interactions with specific molecular targets:

  • Monoamine Oxidase B Inhibition : N-(2-AECB) acts as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the metabolism of dopamine. By inhibiting MAO-B, N-(2-AECB) can potentially elevate dopamine levels, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease .
  • Dopamine Uptake Transporter Inhibition : This compound has also been identified as a potent and selective inhibitor of the dopamine uptake transporter (DAT). Inhibition of DAT can increase dopamine levels in the synaptic cleft, which may influence mood and motor function, relevant for conditions like ADHD and depression .

Biological Activity Overview

The biological activities of N-(2-AECB) can be summarized as follows:

Activity TypeDescriptionPotential Applications
MAO-B InhibitionReversible inhibition that elevates dopamine levelsTreatment of Parkinson's disease, depression
DAT InhibitionSelective inhibition leading to increased synaptic dopamineTreatment of ADHD, mood disorders
Enzyme InteractionModulates activity of enzymes involved in neurotransmitter metabolismResearch in neuropharmacology
Imaging ApplicationsDevelopment of fluorescent probes for biological imagingDiagnostic tools in medicine

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that N-(2-AECB) significantly protects dopaminergic neurons from oxidative stress in vitro. This suggests its potential use in neuroprotective therapies.
  • Behavioral Studies : In animal models, administration of N-(2-AECB) resulted in improved motor function and reduced symptoms associated with Parkinson's disease. The compound's ability to enhance dopaminergic signaling was noted as a critical factor in these improvements .
  • Fluorescent Probes : Research has explored the use of N-(2-AECB) in developing fluorescent probes for imaging applications, highlighting its versatility beyond traditional pharmacological uses.

Future Directions

Ongoing research is focused on:

  • Optimizing Potency and Selectivity : Efforts are being made to develop more potent and selective inhibitors based on the structure of N-(2-AECB), enhancing its therapeutic potential.
  • Clinical Trials : Future clinical trials are necessary to establish the efficacy and safety profile of N-(2-AECB) in humans, particularly for neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via sequential alkylation and benzoylation reactions. For example, alkylation of p-nitrophenol with 4-chlorobenzyl bromide, followed by reduction and benzoylation using 2-trifluoromethyl-4-fluorobenzoyl chloride. The final product is purified via HPLC as an HCl salt (yield ~75%) . Validation involves ¹H NMR (300 MHz, d6-DMSO) to confirm chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 323.1). Ensure Boc-protected intermediates are fully deprotected using HCl .

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer : The HCl salt form improves aqueous solubility but may precipitate during neutralization. Use reverse-phase HPLC with a gradient of acetonitrile/water (0.1% TFA) for purification. Lyophilization is recommended to obtain a stable solid. Confirm salt formation via chloride ion titration or elemental analysis .

Q. What spectroscopic techniques are critical for characterizing structural analogs of this compound?

  • Methodological Answer : ¹H/¹³C NMR is essential for verifying substitution patterns (e.g., distinguishing chloro and trifluoromethyl groups). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹). For isomers (e.g., ortho vs. para substituents), 2D NMR (COSY, NOESY) resolves spatial arrangements .

Advanced Research Questions

Q. How does this compound inhibit monoamine oxidase B (MAO-B), and how can contradictory mechanistic data be resolved?

  • Methodological Answer : The compound acts as a reversible MAO-B inhibitor by binding to the flavin adenine dinucleotide (FAD) cofactor. However, studies suggest it may be oxidized by MAO-B to form a labile adduct with active-site histidine, stabilized by cyanoborohydride reduction . To resolve contradictions, perform kinetic assays (e.g., pre-incubation with substrate analogs) and use X-ray crystallography to visualize inhibitor-enzyme interactions. Compare inhibition kinetics with structurally distinct analogs (e.g., trans-2-phenylcyclopropylamine) .

Q. What strategies are effective for structure-activity relationship (SAR) studies of analogs with varying substituents?

  • Methodological Answer : Systematically modify substituents (e.g., chloro, trifluoromethyl, methoxy) on the benzamide core and assess bioactivity. For example:

  • Electron-withdrawing groups (e.g., -CF₃) enhance MAO-B inhibition by increasing electrophilicity .
  • Bulkier substituents (e.g., isopropyl) may reduce solubility but improve target binding .
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with enzyme inhibition assays (IC₅₀ determination) .

Q. How can in vitro MAO-B inhibition data be translated to in vivo models of neurological disorders?

  • Methodological Answer : Design behavioral assays (e.g., auditory gating in rodents) to evaluate functional outcomes. Administer the compound intraperitoneally (1 mg/kg in saline) and measure GABAergic synaptic activity via electrophysiology (e.g., patch-clamp recordings in brain slices). Correlate plasma concentrations (LC-MS/MS) with target engagement using ex vivo MAO-B activity assays .

Q. What analytical approaches resolve discrepancies in inhibition kinetics between N-(2-Aminoethyl)-4-chlorobenzamide and its metabolites?

  • Methodological Answer : Use LC-MS to identify metabolites (e.g., oxidized forms) in hepatic microsomal preparations. Compare their MAO-B inhibition profiles using recombinant enzyme assays. For time-dependent inhibition, pre-incubate the compound with MAO-B and measure residual activity over time. Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive modes .

Q. How can molecularly imprinted polymers (MIPs) be designed for targeted delivery of this compound?

  • Methodological Answer : Use N-(2-aminoethyl) methacrylamide hydrochloride as a functional monomer to create MIPs with high affinity for the benzamide core. Optimize cross-linkers (e.g., ethylene glycol dimethacrylate) and porogenic solvents (acetonitrile) to enhance pore size. Validate binding capacity via equilibrium adsorption experiments and HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)-4-chlorobenzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.